molecular formula C14H13NO2 B6307009 6-(4-Ethylphenyl)picolinic acid CAS No. 86696-39-1

6-(4-Ethylphenyl)picolinic acid

Cat. No.: B6307009
CAS No.: 86696-39-1
M. Wt: 227.26 g/mol
InChI Key: GCAOJDCCPYOJGL-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)picolinic acid, also known as 4-Ethyl-6-(4-pyridyl)nicotinic acid, is a heterocyclic organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an ethylphenyl group.

Preparation Methods

The synthesis of 6-(4-Ethylphenyl)picolinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the reaction of cyanogen and butadiene in the vapor phase at high temperatures . Industrial production methods focus on cost-effective and environmentally friendly processes to achieve high purity and yield .

Chemical Reactions Analysis

6-(4-Ethylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be replaced by other functional groups. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-Ethylphenyl)picolinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.

    Biology: The compound has been studied for its potential biological activities, including its role as a chelating agent.

    Medicine: Research has explored its potential therapeutic applications, particularly in the field of antiviral and immunomodulatory agents.

    Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)picolinic acid involves its ability to bind to specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by targeting viral-cellular membrane fusion .

Comparison with Similar Compounds

6-(4-Ethylphenyl)picolinic acid can be compared with other similar compounds, such as:

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer with the carboxyl side chain at the 3-position.

    Isonicotinic acid: An isomer with the carboxyl side chain at the 4-position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-ethylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(15-12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAOJDCCPYOJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509790
Record name 6-(4-Ethylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86696-39-1
Record name 6-(4-Ethylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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